3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-chloro-4-ethylphenoxy)ethyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the manufacturing of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
- 3-[2-(2-Chloro-4-propylphenoxy)ethyl]piperidine hydrochloride
- 3-[2-(2-Chloro-4-butylphenoxy)ethyl]piperidine hydrochloride
Uniqueness
3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific ethyl substitution on the phenoxy group, which can influence its chemical reactivity and biological activity. This unique structure may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
3-[2-(2-chloro-4-ethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-2-12-5-6-15(14(16)10-12)18-9-7-13-4-3-8-17-11-13;/h5-6,10,13,17H,2-4,7-9,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSGLWDQWNDUJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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